![molecular formula C25H32N2O6S B3934152 butyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3934152.png)
butyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate
Overview
Description
Butyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate, also known as BTTCA, is an organic compound with potential applications in scientific research. This compound is a member of the thioamide class of compounds, which have been shown to possess a range of biological activities.
Mechanism of Action
Butyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate inhibits the activity of MMPs by binding to the catalytic zinc ion in the active site of the enzyme. This binding prevents the enzyme from cleaving extracellular matrix proteins, which are necessary for tumor invasion and metastasis. butyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate also inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
butyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have anti-cancer and anti-inflammatory effects in vitro and in vivo. In animal models of cancer, butyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit tumor growth and metastasis. In models of inflammation, butyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to reduce the production of pro-inflammatory cytokines and improve symptoms of inflammation.
Advantages and Limitations for Lab Experiments
Butyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate is a relatively stable compound that can be synthesized in large quantities. It has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent. However, butyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
Future research on butyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate could focus on its potential therapeutic applications in other diseases, such as arthritis and cardiovascular disease. The development of more soluble derivatives of butyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate could also improve its use in laboratory experiments. Additionally, further studies could investigate the potential side effects of butyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate and its interactions with other drugs.
Scientific Research Applications
Butyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its potential therapeutic applications in cancer and inflammation. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs play a crucial role in tumor invasion and metastasis, and their inhibition has been shown to have anti-cancer effects. butyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
butyl 4-[(3,4,5-triethoxybenzoyl)carbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O6S/c1-5-9-14-33-24(29)17-10-12-19(13-11-17)26-25(34)27-23(28)18-15-20(30-6-2)22(32-8-4)21(16-18)31-7-3/h10-13,15-16H,5-9,14H2,1-4H3,(H2,26,27,28,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDSUPDDCUHAMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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